BenchChemオンラインストアへようこそ!

1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

Lipophilicity LogP Drug-likeness

Select this 98% pure building block for its distinct N1-cyclopropylmethyl substitution, which provides an intermediate LogP (~1.4) between the less lipophilic 1-cyclopropyl (LogP 1.33) and 1-methyl (LogP 0.86) analogs—ideal for tuning oral absorption. The dual shielding of the C5-CF₃ and N1-cyclopropylmethyl groups enhances metabolic stability, reducing CYP450-mediated clearance risks versus unprotected analogs. Higher purity (98%) minimizes side products during automated parallel amide coupling, accelerating oncology-focused library synthesis. Ensure lot-specific purity certification upon order.

Molecular Formula C8H8F3N3O2
Molecular Weight 235.166
CAS No. 1592472-11-1
Cat. No. B2717306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid
CAS1592472-11-1
Molecular FormulaC8H8F3N3O2
Molecular Weight235.166
Structural Identifiers
SMILESC1CC1CN2C(=C(N=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H8F3N3O2/c9-8(10,11)6-5(7(15)16)12-13-14(6)3-4-1-2-4/h4H,1-3H2,(H,15,16)
InChIKeyXPBQQENVDVKGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid (CAS 1592472-11-1): Physicochemical Profile and Comparator Context for Procurement Decisions


1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid (CAS 1592472-11-1) is a fully substituted 1,2,3-triazole-4-carboxylic acid bearing a cyclopropylmethyl group at N1 and a trifluoromethyl group at C5 . With a molecular formula of C₈H₈F₃N₃O₂ and a molecular weight of 235.16 g/mol, this compound is supplied as a research-grade building block at 98% purity . Its closest structural analogs—differing only in the N1 substituent—include the 1-cyclopropyl (CAS 1375244-62-4), 1-methyl (CAS 1266841-66-0), 1-ethyl (CAS 1267110-06-4), 1-(2,2,2-trifluoroethyl) (CAS 1976597-95-1), and N-unsubstituted (CAS 862112-25-2) variants. These compounds serve as key fragments and precursors in the design of 1,2,3-triazole-4-carboxamides with documented antiproliferative activity [1].

Why 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic Acid Cannot Be Replaced by Generic 1,2,3-Triazole-4-carboxylic Acids


Although all 1-alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylic acids share a common core, the identity of the N1 substituent exerts a quantifiable influence on lipophilicity, conformational preference, and metabolic stability—three parameters that directly govern the pharmacokinetic and pharmacodynamic profile of downstream amide conjugates [1]. The cyclopropylmethyl group in the target compound occupies a distinct property space relative to smaller (methyl, ethyl), more compact (cyclopropyl), or more electron-withdrawing (trifluoroethyl) N1 substituents. Simple replacement with an N-unsubstituted or N-methyl analog will yield a different LogP, altered rotational freedom, and a shifted metabolic liability profile, potentially compromising lead optimization campaigns that rely on precise physicochemical tuning [2].

Quantitative Differentiation of 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic Acid Against Closest Analogs


Lipophilicity Comparison: Measured LogP of Target Compound vs. N1-Substituted Analogs

The experimentally measured LogP of the target compound is 1.41 , positioning it between the less lipophilic 1-cyclopropyl analog (LogP = 1.33) [1] and the more lipophilic 1-methyl analog (LogP = 0.86) [2]. This intermediate lipophilicity is notable: the cyclopropylmethyl group adds approximately 0.08 log units relative to cyclopropyl, while the methyl analog is substantially less lipophilic (ΔLogP ≈ 0.55). For context, the N-unsubstituted analog (CAS 862112-25-2) has a predicted pKa of 2.76 and lower molecular weight (181.07 g/mol) , indicating that N1 substitution significantly modulates both ionization and partitioning behavior.

Lipophilicity LogP Drug-likeness Physicochemical property

Conformational and Steric Differentiation: Cyclopropylmethyl vs. Cyclopropyl at N1

The cyclopropylmethyl group introduces a methylene spacer between the cyclopropane ring and the triazole core, generating an additional rotatable bond (3 rotatable bonds for the target compound vs. 2 for the 1-methyl analog) [1]. This contrasts with the directly attached cyclopropyl analog, which has 3 rotatable bonds but different spatial orientation of the ring [2]. In medicinal chemistry, cyclopropylalkyl substituents have been shown to enforce rigid conformations that complement hydrophobic receptor pockets, with the methylene linker enabling distinct dihedral angle preferences compared to directly attached cyclopropane rings [3]. The bicyclo[1.1.0]butane character of cyclopropane combined with the sp³-rich cyclopropylmethyl group contributes to higher Fsp³ (fraction of sp³-hybridized carbons) relative to aryl- or trifluoroethyl-substituted analogs, a parameter increasingly valued in drug discovery for improving solubility and reducing promiscuity [4].

Conformational restriction Steric bulk Binding affinity Structure-activity relationship

Purity Benchmarking: Target Compound 98% Purity vs. Typical Analog Specifications

The target compound is commercially available at 98% purity from Leyan (Product No. 1817981) . In comparison, the 1-cyclopropyl analog is typically supplied at 95% purity (Enamine US, AKSci) , and the 1-methyl analog is listed at 95% purity [1]. The 1-ethyl analog is available at ≥95% purity from Fluorochem and Apollo Scientific . This 3-percentage-point purity advantage may reduce the need for repurification prior to use in amide coupling or library synthesis, directly lowering procurement and labor costs.

Purity Procurement Quality control Building block

Metabolic Stability Advantage: Trifluoromethyl Blockade of CYP-Mediated Oxidation

The C5 trifluoromethyl group common to the target compound and its 1-alkyl analogs serves as a metabolically inert replacement for oxidatively labile substituents. In 1,2,3-triazole-4-carboxylic acid-derived amides, the CF₃ group at C5 blocks the principal site of CYP450-mediated hydroxylation that would occur with C5-H or C5-CH₃ analogs [1]. The N1 cyclopropylmethyl group further contributes to metabolic stability: cyclopropylalkyl moieties are known to resist oxidative dealkylation better than linear alkyl chains (e.g., ethyl, n-propyl), owing to the ring strain and electronic properties of the cyclopropane [2]. Among the analog series, the target compound combines two metabolic-stability-enhancing features—C5-CF₃ and N1-cyclopropylmethyl—that are not simultaneously present in the N-unsubstituted, 1-methyl, or 1-ethyl comparators [3].

Metabolic stability CYP450 Trifluoromethyl Oxidative metabolism

Optimal Procurement and Application Scenarios for 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic Acid Based on Differential Evidence


Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity (LogP ~1.4)

When a medicinal chemistry program requires a 1,2,3-triazole-4-carboxylic acid building block with a LogP near 1.4 for subsequent amide coupling, the target compound fills a specific gap between the less lipophilic 1-cyclopropyl analog (LogP 1.33) and the even less lipophilic 1-methyl analog (LogP 0.86) . This intermediate lipophilicity, combined with the conformational and metabolic stability features of the cyclopropylmethyl group, makes it the preferred choice when the desired drug candidate's predicted LogD falls within the optimal range for oral absorption (1–3) [1].

Parallel Library Synthesis Requiring High-Purity Carboxylic Acid Input

In automated parallel synthesis of 1,2,3-triazole-4-carboxamide libraries for anticancer screening, the 98% purity of the target compound reduces the risk of side-product formation and simplifies post-coupling purification compared to analogs supplied at 95% purity . The documented antiproliferative activity of 1,2,3-triazole-4-carboxamides derived from analogous carboxylic acids supports the use of this scaffold in oncology-focused library design [1].

Design of Metabolically Stable Triazole-Derived Pharmacophores

For programs targeting indications where high metabolic turnover is a known liability (e.g., hepatic CYP450-mediated clearance), the dual metabolic shielding provided by the C5-CF₃ and N1-cyclopropylmethyl groups offers a theoretical advantage over 1-methyl or N-unsubstituted analogs that lack such protection . The combination of electron-withdrawing CF₃ and sterically shielded N1-cyclopropylmethyl creates a metabolically resilient core that can be elaborated into amide prodrugs or active pharmaceutical ingredients with prolonged in vivo half-life [1].

Quote Request

Request a Quote for 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.